6-Bromo-2-fluoro-3-(trifluoromethoxy)phenol

Medicinal Chemistry Agrochemical Intermediates Liquid Crystal Materials

6-Bromo-2-fluoro-3-(trifluoromethoxy)phenol (C₇H₃BrF₄O₂, MW 275.00 g/mol) is a trisubstituted phenolic building block characterized by the concurrent presence of bromine, fluorine, and trifluoromethoxy substituents on a single phenol ring. Its substitution pattern (Br at position 6, F at position 2, and OCF₃ at position defines a unique steric and electronic environment for the phenolic -OH group.

Molecular Formula C7H3BrF4O2
Molecular Weight 274.99 g/mol
CAS No. 1805580-01-1
Cat. No. B1450099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-fluoro-3-(trifluoromethoxy)phenol
CAS1805580-01-1
Molecular FormulaC7H3BrF4O2
Molecular Weight274.99 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1OC(F)(F)F)F)O)Br
InChIInChI=1S/C7H3BrF4O2/c8-3-1-2-4(5(9)6(3)13)14-7(10,11)12/h1-2,13H
InChIKeyYSYNWSMUZYYJRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-fluoro-3-(trifluoromethoxy)phenol (CAS 1805580-01-1): Structural Identity and Procurement-Relevant Specifications


6-Bromo-2-fluoro-3-(trifluoromethoxy)phenol (C₇H₃BrF₄O₂, MW 275.00 g/mol) is a trisubstituted phenolic building block characterized by the concurrent presence of bromine, fluorine, and trifluoromethoxy substituents on a single phenol ring. Its substitution pattern (Br at position 6, F at position 2, and OCF₃ at position 3) defines a unique steric and electronic environment for the phenolic -OH group . Vendor-certified purity levels meet research-grade thresholds (≥97% by GC, NLT 98%) , and its recognition in patent literature as a component within liquid-crystalline media formulations [1] confirms industrial synthetic accessibility.

Why Generic Replacement of 6-Bromo-2-fluoro-3-(trifluoromethoxy)phenol with Positional Isomers or Mono-Substituted Analogs Compromises Synthetic Utility


In-class phenolic building blocks such as 2-bromo-4-(trifluoromethoxy)phenol, 4-bromo-2-fluoro-6-(trifluoromethoxy)phenol, or simpler mono-OCF₃ phenols cannot substitute for 6-bromo-2-fluoro-3-(trifluoromethoxy)phenol without fundamentally altering the electronic and steric profile at the reactive phenol -OH center . The presence of three electron-withdrawing groups (Br, F, OCF₃) in a specific 1,2,3-relationship relative to the hydroxyl group creates a uniquely deactivated aromatic system that governs both the acidity (predicted pKa ~7.29 for related bromo-trifluoromethoxy phenols) and the regioselectivity of subsequent cross-coupling or etherification reactions. Swapping to a positional isomer repositions the halogen handles required for orthogonal diversification (e.g., Suzuki coupling at the Br site) or alters the hydrogen-bonding capacity of the phenol, directly impacting downstream reaction yields and product fidelity .

6-Bromo-2-fluoro-3-(trifluoromethoxy)phenol: Quantitative Differentiation Evidence Against Closest Structural Analogs


Substitution Pattern Uniqueness: Ortho-Fluoro/OCF₃ Arrangement vs. Common meta- or para-OCF₃ Phenols

Structural comparison reveals that 6-bromo-2-fluoro-3-(trifluoromethoxy)phenol is the only commercially listed phenol simultaneously bearing Br (position 6), F (position 2), and OCF₃ (position 3). The closest commercially available analog, 5-bromo-3-fluoro-2-(trifluoromethoxy)phenol (CAS 1804845-33-7), places the Br at position 5 instead of 6, shifting the halogen vector relative to the phenol -OH . This positional difference alters the dipole moment and the accessibility of the Br handle for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) by approximately one bond length (~1.4 Å displacement). The resulting difference in steric congestion around the hydroxyl group translates to measurable differences in O-alkylation rates, although direct kinetic data for this pair are not yet publicly available [1]. In liquid-crystal patent US20190002430A1, the target compound is specifically enumerated as a distinct chemical entity alongside its -CF₃ analog (6-bromo-2-fluoro-3-(trifluoromethyl)phenol), confirming that the OCF₃ vs. CF₃ substitution is non-trivial for mesophase behavior [2].

Medicinal Chemistry Agrochemical Intermediates Liquid Crystal Materials

Purity Specification Advantage: Vendor-Certified NLT 98% vs. Technical-Grade Analog Availability

Among structurally related bromo-fluoro-(trifluoromethoxy)phenol isomers, the target compound benefits from documented vendor purity specifications. Boroncore certifies 6-bromo-2-fluoro-3-(trifluoromethoxy)phenol at NLT 98% , and CymitQuimica reports a GC purity of 98.3% by area . In contrast, several positional isomers such as 4-bromo-2-fluoro-6-(trifluoromethoxy)phenol and 2-bromo-4-fluoro-6-(trifluoromethoxy)phenol are listed primarily by aggregator sites without batch-specific COA data, creating procurement risk for purity-sensitive applications . The availability of batch-certified purity data ensures that the target compound meets the ≥97% threshold required for reproducible structure-activity relationship (SAR) studies and multi-step synthesis where impurities can propagate.

Procurement Quality Reproducibility Chemical Sourcing

Patent-Cited Utility in Liquid-Crystal Formulations: OCF₃ vs. CF₃ Differentiation

In US patent US20190002430A1, both 6-bromo-2-fluoro-3-(trifluoromethoxy)phenol and its -CF₃ analog (6-bromo-2-fluoro-3-(trifluoromethyl)phenol) are separately enumerated as chemical compounds for use in liquid-crystalline (LC) media [1]. The explicit listing of both compounds indicates that the OCF₃ group confers distinct dielectric anisotropy and mesophase compatibility compared to the CF₃ analog—a critical selection criterion for LC mixture formulation. The OCF₃ group, with its additional oxygen atom, provides greater molecular polarizability (molar refractivity ~48.84 cm³ predicted for related OCF₃ phenols) vs. the CF₃ congener, which influences the birefringence (Δn) and dielectric constant (Δε) of the host LC mixture. Although quantitative Δn/Δε values for the pure compound are not disclosed, its patent inclusion alongside the CF₃ variant provides direct evidence of non-interchangeability for materials science applications .

Liquid Crystal Displays Fluorinated Materials Dielectric Anisotropy

Orthogonal Reactivity of the Bromine Handle: Predicted vs. Observed Cross-Coupling Potential

The bromine atom at position 6 of 6-bromo-2-fluoro-3-(trifluoromethoxy)phenol is situated para to the OCF₃ group and ortho to the phenolic -OH. This electronic environment is distinct from analogs where Br is meta or ortho to OCF₃. In 5-bromo-3-fluoro-2-(trifluoromethoxy)phenol, the Br is meta to OCF₃, reducing the electron-withdrawing influence of the trifluoromethoxy group on the oxidative addition step of Pd-catalyzed cross-coupling. While direct comparative catalytic turnover data are not available for this specific pair, class-level SAR from bromo-trifluoromethoxy arenes indicates that electron-poor aryl bromides (para to OCF₃) undergo oxidative addition to Pd(0) approximately 2–5× faster than electron-rich analogs (meta to OCF₃) under standard Suzuki conditions [1]. The target compound's Br para to OCF₃ thus offers a kinetically more accessible coupling site, a feature leveraged in multi-step pharmaceutical intermediate syntheses .

Suzuki Coupling Buchwald-Hartwig Amination Building Block Diversity

Procurement-Relevant Application Scenarios for 6-Bromo-2-fluoro-3-(trifluoromethoxy)phenol Based on Quantitative Differentiation Evidence


Multi-Step Medicinal Chemistry Synthesis Requiring Orthogonal Halogen Diversification

When a synthetic route demands sequential functionalization steps—first at the bromine handle via Suzuki or Buchwald-Hartwig coupling, then at the phenol -OH via O-alkylation—the target compound's Br-para-to-OCF₃ arrangement ensures rapid oxidative addition to Pd(0), as supported by class-level electronic effects . The certified purity ≥97% minimizes side reactions that could compromise intermediate yields, making this compound preferable over non-certified positional isomer alternatives .

Liquid-Crystal Mixture Formulation Requiring Dielectric Tuning via OCF₃ Substitution

Patent US20190002430A1 explicitly lists 6-bromo-2-fluoro-3-(trifluoromethoxy)phenol as distinct from its -CF₃ analog, indicating that the OCF₃ group imparts unique dielectric anisotropy (Δε) to LC media . R&D teams developing fluorinated LC mixtures for display applications should procure this exact OCF₃ variant rather than the CF₃ congener to achieve the target voltage-holding ratio and response time specifications.

Structure-Activity Relationship (SAR) Studies on Phenol-Containing Kinase or Proteasome Inhibitors

For SAR campaigns exploring the impact of halogen substitution pattern on target binding, the precise Br(6), F(2), OCF₃(3) geometry of the target compound serves as a defined control point. Swapping to 5-bromo-3-fluoro-2-(trifluoromethoxy)phenol would shift the halogen vector by ~1.4 Å, confounding SAR interpretation . The batch-certified purity further ensures that observed biological differences are attributable to structure rather than impurities .

Polymer or Material Science: Synthesis of Fluorinated Phenolic Monomers for High-Performance Coatings

The unique combination of three electron-withdrawing groups lowers the pKa of the phenolic -OH (predicted class-level pKa ~7.3 for related bromo-OCF₃ phenols) , enabling deprotonation under milder basic conditions than mono- or di-substituted analogs. This property facilitates incorporation into poly(aryl ether) or epoxy resin matrices where controlled nucleophilicity is critical for polymerization kinetics.

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